

# Application Notes & Protocols: Flazo Orange for Quantitative Imaging Analysis

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Compound of Interest		
Compound Name:	Flazo Orange	
Cat. No.:	B1582942	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**Flazo Orange** is a novel fluorescent probe designed for the quantitative imaging of intracellular calcium dynamics in live cells. Its unique spectral properties and high quantum yield make it an ideal tool for researchers in cell biology and drug discovery. This document provides detailed application notes and protocols for the use of **Flazo Orange** in quantitative imaging analysis.

### Principle of Action

**Flazo Orange** is a cell-permeant dye that exhibits a significant increase in fluorescence intensity upon binding to free calcium ions (Ca<sup>2+</sup>). This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, enabling sensitive detection of changes in intracellular calcium concentrations.[1] The probe is designed to have minimal toxicity, ensuring cell viability during long-term imaging experiments.

#### **Spectral Properties**

The fluorescence characteristics of **Flazo Orange** are summarized in the table below.



Property	Value
Excitation Wavelength (max)	540 nm
Emission Wavelength (max)	585 nm
Quantum Yield (Ca <sup>2+</sup> -bound)	~0.45
Quantum Yield (Ca <sup>2+</sup> -free)	<0.05
Molar Extinction Coefficient	~85,000 M <sup>-1</sup> cm <sup>-1</sup>

### Quantitative Data Summary

The following table summarizes the key quantitative parameters of **Flazo Orange** in comparison to other common calcium indicators.

Feature	Flazo Orange	Fura-2	Indo-1
Dissociation Constant (Kd) for Ca <sup>2+</sup>	250 nM	145 nM	230 nM
Fold Fluorescence Increase upon Ca <sup>2+</sup> Saturation	>100-fold	Ratiometric	Ratiometric
Photostability	High	Moderate	Moderate
Cellular Loading Temperature	37°C	37°C	37°C
Cytotoxicity	Low	Moderate	Moderate

## **Experimental Protocols**

## 1. Live-Cell Imaging of Intracellular Calcium

This protocol describes the use of **Flazo Orange** for monitoring changes in intracellular calcium levels in cultured mammalian cells.

#### Materials:



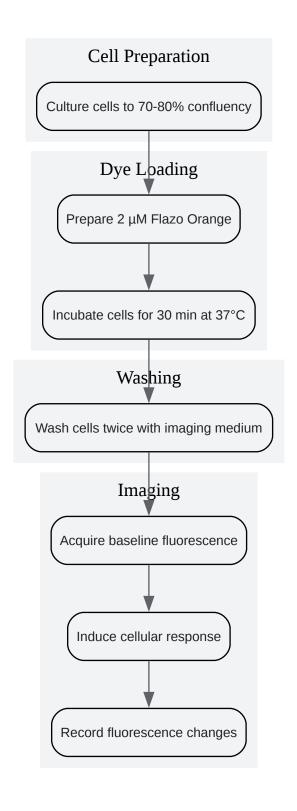
- Flazo Orange stock solution (1 mM in DMSO)
- Adherent cells cultured on glass-bottom dishes
- Live-cell imaging medium (e.g., HBSS)
- Fluorescence microscope with appropriate filter sets

#### Procedure:

- Cell Preparation: Culture adherent cells on glass-bottom dishes to 70-80% confluency.
- Loading with Flazo Orange:
  - Prepare a 2 μM working solution of Flazo Orange in pre-warmed live-cell imaging medium.
  - Remove the culture medium from the cells and wash once with the imaging medium.
  - Add the Flazo Orange working solution to the cells and incubate for 30 minutes at 37°C.
- Washing:
  - Remove the loading solution and wash the cells twice with pre-warmed imaging medium to remove any excess dye.
- · Imaging:
  - Mount the dish on the fluorescence microscope.
  - Excite the cells at ~540 nm and capture emission at ~585 nm.
  - Acquire baseline fluorescence for 2-5 minutes.
  - Induce a cellular response (e.g., with an agonist) and record the changes in fluorescence intensity over time.

Workflow for Live-Cell Calcium Imaging





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Caption: Workflow for live-cell calcium imaging using **Flazo Orange**.

2. In Vitro Calcium Titration Assay



This protocol is for determining the dissociation constant (Kd) of Flazo Orange for Ca<sup>2+</sup>.

#### Materials:

- Flazo Orange (1 μM in calcium-free buffer)
- Calcium calibration buffer kit (e.g., with varying free Ca<sup>2+</sup> concentrations)
- Fluorometer

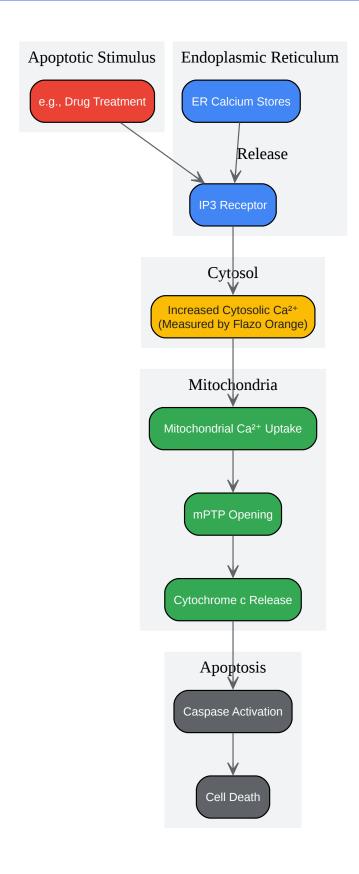
#### Procedure:

- Prepare a series of calcium buffers with known Ca<sup>2+</sup> concentrations.
- Add **Flazo Orange** to each buffer to a final concentration of 1  $\mu$ M.
- Incubate for 5 minutes at room temperature.
- Measure the fluorescence intensity of each sample using a fluorometer (Ex/Em = 540/585 nm).
- Plot the fluorescence intensity as a function of the free Ca<sup>2+</sup> concentration.
- Calculate the Kd using a one-site binding model.

Signaling Pathway: Calcium-Mediated Apoptosis

**Flazo Orange** can be used to study the role of calcium signaling in apoptosis. The diagram below illustrates a simplified pathway.





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Caption: Simplified signaling pathway of calcium-mediated apoptosis.



## **Applications in Drug Development**

Flazo Orange is a valuable tool for various stages of drug discovery and development.[2][3]

- High-Throughput Screening (HTS): The bright signal and high signal-to-noise ratio of Flazo
   Orange make it suitable for HTS assays to identify compounds that modulate calcium signaling pathways.
- Mechanism of Action (MOA) Studies: Elucidate how lead compounds affect intracellular calcium dynamics to understand their MOA.
- Toxicity Screening: Assess the potential cardiotoxicity of drug candidates by monitoring calcium transients in cardiomyocytes.

Logical Relationship for Drug Screening



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Caption: Drug screening workflow utilizing Flazo Orange.

**Troubleshooting** 



Issue	Possible Cause	Solution
Low Fluorescence Signal	- Insufficient dye loading- Low intracellular Ca <sup>2+</sup>	- Increase incubation time or dye concentration- Use a positive control (e.g., ionomycin) to confirm cell responsiveness
High Background Fluorescence	- Incomplete removal of excess dye	- Increase the number of washes after loading
Cell Death	- Dye toxicity at high concentrations	- Reduce dye concentration or incubation time
Photobleaching	- Excessive exposure to excitation light	- Reduce light intensity and/or exposure time- Use an antifade reagent if compatible with live-cell imaging[4]

#### References

For more detailed information on live-cell imaging techniques and quantitative analysis, please refer to the following resources:

- Live-cell imaging protocols and applications guides.
- Basics of quantitative image analysis workshops and tutorials.[5]

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